Cas no 35303-14-1 (1H-Benzo[b]fluorene-5,10-dione,1,3-bis(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-,(1R,2R,3R,4S)-)

1H-Benzo[b]fluorene-5,10-dione,1,3-bis(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-,(1R,2R,3R,4S)- structure
35303-14-1 structure
Nome del prodotto:1H-Benzo[b]fluorene-5,10-dione,1,3-bis(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-,(1R,2R,3R,4S)-
Numero CAS:35303-14-1
MF:C22H18N2O9
MW:454.386326313019
CID:317769
PubChem ID:135440049

1H-Benzo[b]fluorene-5,10-dione,1,3-bis(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-,(1R,2R,3R,4S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Benzo[b]fluorene-5,10-dione,1,3-bis(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-,(1R,2R,3R,4S)-
    • (1R,2R,3R,4S)-1,3-diacetyloxy-11-diazonio-2,4,10-trihydroxy-2-methyl-9-oxo-3,4-dihydro-1H-benzo[b]fluoren-5-olate
    • Q27114678
    • CHEBI:31751
    • 1,3-Bis(acetyloxy)-11-diazonio-2,4,9-trihydroxy-2-methyl-10-oxo-2,3,4,10-tetrahydro-1H-benzo[b]fluoren-5-olate
    • (1R,2R,3R,4S)-11-diazo-2,4,9-trihydroxy-2-methyl-5,10-dioxo-2,3,4,5,10,11-hexahydro-1H-benzo[b]fluorene-1,3-diyl diacetate
    • CHEMBL215875
    • 35303-14-1
    • FL-120D
    • 5H-Benzo(b)carbazole-5-carbonitrile, 2,4-bis(acetyloxy)-1,2,3,4,6,11-hexahydro-1,3,7-trihydroxy-3-methyl-6,11-dioxo-
    • DTXSID80956738
    • BRN 0505073
    • SCHEMBL3890061
    • Kinamycin D
    • Inchi: InChI=1S/C22H18N2O9/c1-7(25)32-20-15-13(19(30)21(22(20,3)31)33-8(2)26)12-14(16(15)24-23)18(29)11-9(17(12)28)5-4-6-10(11)27/h4-6,19-21,30-31H,1-3H3,(H-,27,28,29)/t19-,20+,21+,22+/m0/s1
    • Chiave InChI: MMPWFGWAKNXPLJ-DXBBTUNJSA-N
    • Sorrisi: CC(O[C@@H]1[C@@H](O)C2C3=C([O-])C4=CC=CC(=O)C4=C(O)C3=C([N+]#N)C=2[C@@H](OC(=O)C)[C@@]1(C)O)=O

Proprietà calcolate

  • Massa esatta: 454.10123
  • Massa monoisotopica: 454.10123
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 4
  • Complessità: 1280
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0
  • Superficie polare topologica: 182

Proprietà sperimentali

  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd